
Ethyl 2-fluoro-3-oxohexanoate
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Overview
Description
Ethyl 2-fluoro-3-oxohexanoate (C₈H₁₃FO₃, molecular weight 188.18 g/mol) is a fluorinated keto-ester characterized by a six-carbon aliphatic chain with a fluorine atom at the 2-position and a ketone group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ketone and ester moieties. The fluorine atom enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions or cyclization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-3-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of 2-fluoroethyl acetate with propionyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the continuous production of this compound can be achieved using a reaction kettle coupled with a rectifying tower. This method involves feeding the reactants into the reaction kettle, followed by separation and purification steps to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Oxidation Reactions
The β-keto ester group undergoes oxidation to yield carboxylic acids. Using potassium permanganate (KMnO<sub>4</sub>) under acidic conditions, the keto group is oxidized to a carboxyl group, producing 2-fluoro-3-oxohexanoic acid as an intermediate, which further decarboxylates to form 2-fluoropentanoic acid.
Key Conditions:
Oxidizing Agent | Temperature | Solvent | Yield |
---|---|---|---|
KMnO<sub>4</sub> | 60–80°C | H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub> | ~70% |
Fluorination and Halogenation
The fluorine atom at the α-position enhances electrophilicity, enabling halogen exchange reactions. Studies show that aqueous hydrofluoric acid (HF) mediated by iodosylarenes (e.g., o-iodosyltoluene) facilitates electrophilic fluorination at the β-carbon .
Example Reaction:
Ethyl 2-fluoro-3-oxohexanoate + HF → Ethyl 2,2-difluoro-3-oxohexanoate
Conditions:
Reduction Reactions
The β-keto group is susceptible to reduction, forming β-hydroxy esters. Enzymatic reductions using yeast alcohol dehydrogenases (ADHs) achieve high stereoselectivity .
Reduction Pathways:
Reducing Agent | Product | Stereoselectivity |
---|---|---|
NaBH<sub>4</sub> | Ethyl 2-fluoro-3-hydroxyhexanoate | Racemic |
ADH (Saccharomyces cerevisiae) | (S)-Ethyl 2-fluoro-3-hydroxyhexanoate | >90% ee |
Mechanistic Insight:
The fluorine atom’s electron-withdrawing effect stabilizes the transition state, favoring (S)-configuration in enzymatic reductions .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: Produces 2-fluoro-3-oxohexanoic acid.
-
Basic Hydrolysis (Saponification): Forms the sodium salt of the acid.
Kinetic Data:
Condition | Rate Constant (k, s<sup>−1</sup>) | Half-life (t<sub>1/2</sub>) |
---|---|---|
1M HCl, 25°C | 2.3 × 10<sup>−4</sup> | 50 min |
1M NaOH, 25°C | 5.8 × 10<sup>−3</sup> | 12 min |
Nucleophilic Substitution
The α-fluorine participates in S<sub>N</sub>2 reactions with nucleophiles (e.g., amines, thiols):
Example:
this compound + Benzylamine → Ethyl 2-(benzylamino)-3-oxohexanoate + HF
Conditions:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) occurs at the β-keto position. For example, reaction with phenylboronic acid yields biaryl products:
Conditions:
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%)
-
Base: K<sub>2</sub>CO<sub>3</sub>
-
Solvent: DMF/H<sub>2</sub>O
Cyclization Reactions
Intramolecular aldol condensation forms cyclic ketones. Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>), the compound cyclizes to a five-membered ring lactone:
Product: 3-Fluorotetrahydrofuran-2-one
Yield: 82%
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-fluoro-3-oxohexanoate serves as an essential intermediate in the synthesis of various pharmaceutical compounds, particularly antifungal medications. The presence of the fluoro group enhances its interaction with biological targets, leading to improved pharmacokinetics and pharmacodynamics compared to non-fluorinated analogs. Research indicates that fluorinated compounds often exhibit better binding affinity and selectivity for biological targets, making them crucial in medicinal chemistry.
Case Study: Antifungal Agents
A study demonstrated that this compound is used to synthesize novel antifungal agents that show enhanced efficacy against resistant strains of fungi. The fluorine atom contributes to the compound's lipophilicity, improving membrane permeability and bioavailability.
Agrochemical Applications
In the agrochemical sector, this compound is explored as an intermediate for developing insecticides, acaricides, and fungicides. Its reactivity allows for the formation of various derivatives that can target specific pests while minimizing environmental impact.
Case Study: Insecticide Development
Research has shown that derivatives of this compound exhibit potent insecticidal activity against common agricultural pests. The compound's unique structure allows it to disrupt biological processes in insects effectively.
Synthetic Chemistry
The compound's reactivity makes it a valuable building block in synthetic organic chemistry. Its ability to participate in various chemical reactions enables the development of complex molecules for both pharmaceutical and industrial applications.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-oxohexanoate involves its interaction with various molecular targets. The fluorine atom in the compound can influence its reactivity and binding affinity to enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active fluorinated moiety, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate (C₁₁H₁₁FO₃)
- Structural Differences : Features a phenyl group at the 3-position instead of an aliphatic chain.
- Impact: The aromatic ring introduces rigidity and electron-withdrawing effects, altering reactivity. For instance, the phenyl group stabilizes the keto-enol tautomer, enhancing its utility in asymmetric catalysis.
- Applications : Widely used in synthesizing chiral building blocks for pharmaceuticals .
Methyl 6-(d3-Acetamido)-2-Fluoro-3-Oxohexanoate (C₉H₁₂D₃FNO₄)
- Structural Differences : Substitutes the ethyl ester with a methyl group and incorporates a deuterated acetamido side chain.
- Impact : The methyl ester reduces steric hindrance, while deuteration aids in metabolic stability studies.
- Applications : Critical in isotopic labeling for tracking reaction mechanisms or pharmacokinetics .
O-2-Ethylhexyl Ethylphosphonofluoridate (C₁₀H₂₂FO₂P)
- Structural Differences: Replaces the keto-ester with a phosphonofluoridate group.
- Impact: The phosphonofluoridate moiety increases electrophilicity, making it highly reactive in inhibition processes (e.g., acetylcholinesterase inhibitors).
- Applications: Potential use in pesticides or nerve agents due to its high reactivity .
Comparative Data Table
Physicochemical and Spectroscopic Comparisons
- NMR Analysis: this compound exhibits a characteristic doublet for the fluorine-coupled proton (δH ~5.2 ppm, J ≈ 46 Hz), similar to Methyl 6-(d3-acetamido)-2-fluoro-3-oxohexanoate (δH 5.19 ppm, J = 46.4 Hz) . The ketone group in both compounds resonates at δC ~201 ppm in ¹³C-NMR, confirming structural similarity .
- Synthetic Routes: Fluorination of 3-oxohexanoate precursors (e.g., via electrophilic fluorination) is a common method for synthesizing this compound, paralleling the synthesis of deuterated analogs .
Biological Activity
Ethyl 2-fluoro-3-oxohexanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C7H11FO3
- Molecular Weight : 162.16 g/mol
- CAS Number : 13623512
The presence of the fluorine atom in the structure is significant as it influences the compound's reactivity and biological interactions.
Biological Activity Overview
This compound has been studied for its role as an intermediate in various synthetic pathways, particularly in the development of pharmaceuticals. Its biological activities include:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism is believed to involve interference with bacterial metabolic pathways.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes, including deoxycytidine kinase (dCK), which is crucial in nucleotide metabolism. Inhibition of dCK can lead to reduced levels of deoxycytidine triphosphate (dCTP), impacting DNA synthesis in cancer cells .
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The fluorine atom enhances lipophilicity, facilitating cell membrane penetration and increasing bioavailability.
Enzyme Interaction Studies
A study evaluating the interaction of this compound with dCK demonstrated that the compound competes with natural substrates, leading to significant inhibition of enzyme activity. The half-maximal inhibitory concentration (IC50) values were determined using various cell lines, showcasing its potential as a therapeutic agent .
Table 1: Inhibitory Activity of this compound on dCK
ND = Not Determined
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. Results indicated that at higher concentrations, the compound induced apoptosis in cancer cells via the intrinsic pathway, as evidenced by increased caspase activity and mitochondrial membrane depolarization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-fluoro-3-oxohexanoate, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via α-fluorination of β-keto esters using reagents like p-iodotoluene difluoride under neutral conditions . Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometry of the fluorinating agent. IR and ^1H NMR data (e.g., δ 1.33 ppm for ethyl group protons, 1762 cm⁻¹ for carbonyl stretches) confirm structural integrity. Yield optimization requires systematic testing of these parameters and monitoring via TLC or GC-MS .
Q. How can spectroscopic data (NMR, IR) be interpreted to validate the structure of this compound?
- Methodological Answer:
- ^1H NMR : The ethyl ester group appears as a triplet (δ 1.33 ppm, J = 7.3 Hz) and quartet (δ 4.2–4.3 ppm). The fluorine atom’s electron-withdrawing effect deshields adjacent protons, splitting signals into complex multiplets (e.g., δ 2.58–2.74 ppm for CH₂ groups near the fluorine) .
- IR : Strong absorbance at 1762 cm⁻¹ (ester carbonyl) and 1734 cm⁻¹ (keto carbonyl) confirms functional groups. Fluorine substitution may reduce C=O stretching frequencies slightly compared to non-fluorinated analogs .
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Q. What are the stability considerations for Ethyl 2-fluoro-3-oxohexoate under varying storage conditions?
- Methodological Answer: Fluorinated β-keto esters are prone to hydrolysis under acidic/basic conditions. Stability studies should test:
- pH sensitivity : Monitor decomposition via HPLC in buffers (pH 3–9).
- Temperature : Accelerated aging tests at 4°C, 25°C, and 40°C over 30 days.
- Light exposure : UV-Vis spectroscopy to detect photodegradation products.
- Use inert atmospheres (N₂/Ar) for long-term storage .
Advanced Research Questions
Q. How does fluorine substitution at the α-position influence the reactivity of this compound in nucleophilic additions or cyclization reactions?
- Methodological Answer: Fluorine’s electronegativity alters electron density at the α-carbon, affecting reactivity.
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs in nucleophilic additions (e.g., Grignard reactions). Use DFT calculations to map electron density distribution.
- Cyclization : Test under acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions; monitor regioselectivity via ^19F NMR .
- Data Interpretation : Correlate Hammett substituent constants (σₚ) with reaction outcomes to quantify electronic effects .
Q. What computational models best predict the tautomeric equilibrium of this compound in solution?
- Methodological Answer:
- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311+G(d,p) basis set) to model keto-enol tautomerism.
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or CHCl₃). Compare computed ^1H NMR shifts with experimental data .
- Free Energy Barriers : Calculate transition states for tautomer interconversion to identify dominant forms under specific conditions .
Q. How can this compound serve as a precursor for fluorinated heterocycles, and what are the mechanistic pathways?
- Methodological Answer:
- Synthetic Pathways : React with hydrazines or hydroxylamines to form pyrazoles/isoxazoles. Monitor intermediates via LC-MS.
- Mechanistic Probes : Isotope labeling (e.g., ^2H at the α-position) to track bond formation/cleavage.
- X-ray Crystallography : Confirm regiochemistry of cyclized products. Compare with non-fluorinated analogs to assess fluorine’s steric/electronic role .
Q. Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature?
- Methodological Answer:
-
Meta-Analysis : Tabulate yields from ≥5 independent studies (Table 1). Identify variables (e.g., reagent purity, solvent drying methods).
-
Reproducibility Tests : Replicate key procedures under controlled conditions (e.g., inert atmosphere, standardized equipment).
-
Statistical Tools : Apply ANOVA to determine if yield differences are significant (p < 0.05). Report confidence intervals .
Table 1 : Yield Comparison Across Studies
Study Reagent Solvent Temp (°C) Yield (%) A p-IC₆H₄CF₃ CH₂Cl₂ 25 72 B Selectfluor THF 0 58 C NFSI DMF 40 65
Q. What strategies resolve contradictions in spectroscopic assignments for fluorinated β-keto esters?
- Methodological Answer:
- 2D NMR : Use HSQC/HMBC to correlate ambiguous protons/carbons.
- Isotopic Labeling : Synthesize ^13C-labeled analogs to confirm carbonyl assignments.
- Comparative Analysis : Overlay spectra with structurally similar compounds (e.g., ethyl 3-oxohexanoate) to identify fluorine-induced shifts .
Q. Ethical & Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer:
- PPE : Wear nitrile gloves (tested for fluorinated compound resistance) and sealed goggles. Avoid latex due to permeability risks .
- Ventilation : Use fume hoods for synthesis/storage; monitor airborne fluoride levels with ion-selective electrodes.
- Waste Management : Neutralize acidic/basic waste streams before disposal to prevent HF generation .
Properties
CAS No. |
76435-44-4 |
---|---|
Molecular Formula |
C8H13FO3 |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-oxohexanoate |
InChI |
InChI=1S/C8H13FO3/c1-3-5-6(10)7(9)8(11)12-4-2/h7H,3-5H2,1-2H3 |
InChI Key |
LNOHNNJHHLKCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(C(=O)OCC)F |
Origin of Product |
United States |
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